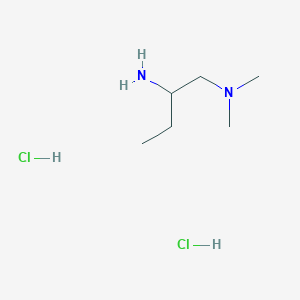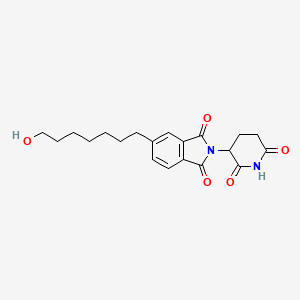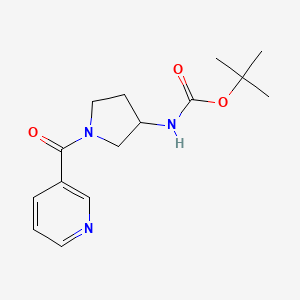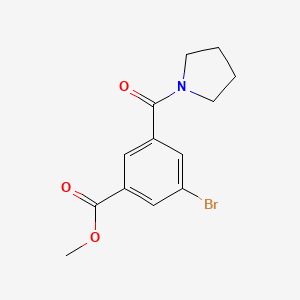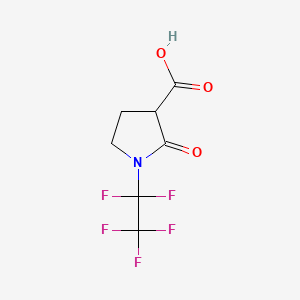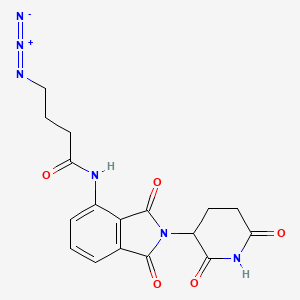
Pomalidomide-CO-C3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-C3-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions. The process may involve the use of coupling agents and solvents to facilitate the reaction. For instance, a continuous flow synthesis approach has been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis are preferred due to their scalability and reproducibility. These methods allow for the production of this compound with a purity greater than 99%, making them suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-CO-C3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used to convert the azide group to an amine.
Oxidation Reactions: Oxidizing agents like peroxides may be used, though these reactions are less frequently employed.
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Aplicaciones Científicas De Investigación
Pomalidomide-CO-C3-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Mecanismo De Acción
Pomalidomide-CO-C3-azide exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth.
Induction of Apoptosis: It promotes the programmed cell death of cancer cells by modulating various signaling pathways.
Comparación Con Compuestos Similares
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Another derivative of thalidomide, with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: The base compound from which pomalidomide-CO-C3-azide is derived, used primarily in the treatment of multiple myeloma.
Uniqueness: this compound is unique due to its azide functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable in the development of targeted therapies and PROTACs, setting it apart from other IMiDs .
Propiedades
Fórmula molecular |
C17H16N6O5 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26) |
Clave InChI |
IQDAUQZEUZNBJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


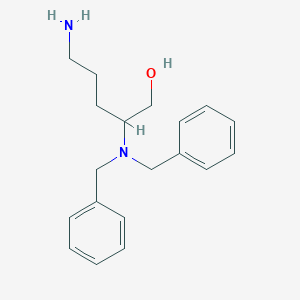
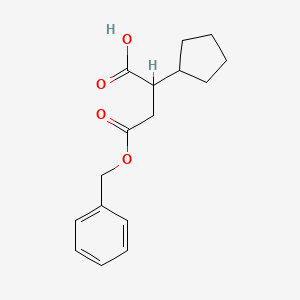
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
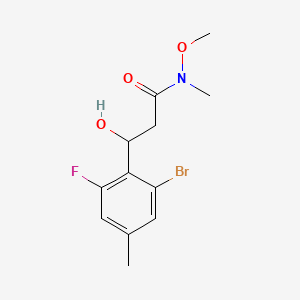
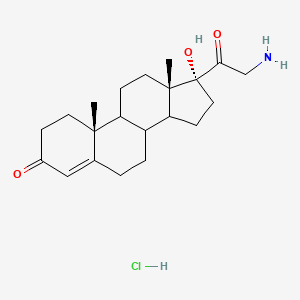

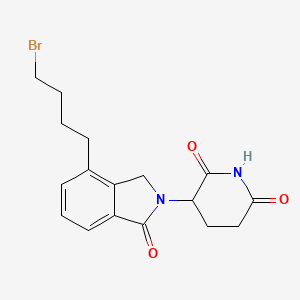
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
